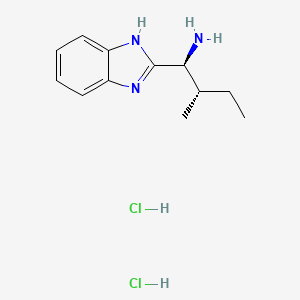

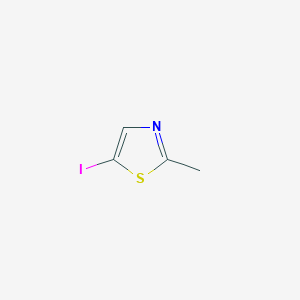

![molecular formula C18H19ClFN3OS B3016753 盐酸N-(2-(二甲氨基)乙基)-N-(6-氟苯并[d]噻唑-2-基)苯甲酰胺 CAS No. 1321947-66-3](/img/structure/B3016753.png)

盐酸N-(2-(二甲氨基)乙基)-N-(6-氟苯并[d]噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride is a derivative of benzamide with potential pharmacological properties. It is structurally related to a class of compounds that have been synthesized and evaluated for various biological activities, including anti-inflammatory and anticancer effects. The presence of a benzothiazole moiety and a fluorine atom suggests that the compound could exhibit significant biological activity due to the electron-withdrawing nature of these groups, which often leads to increased reactivity and binding affinity to biological targets.

Synthesis Analysis

The synthesis of related benzamide derivatives typically involves the acyl chlorination of fluoro-substituted benzoic acids, followed by coupling with amines and subsequent cyclization. For instance, a series of N-[2-(substituted benzothiazol-2-carbamoyl)phenyl]substituted-fluoro-benzamides were synthesized using a similar approach, starting from 2-fluorobenzoic acid or 2,4-difluorobenzoic acid, which were then coupled with 2-aminobenzoic acid and cyclized in the presence of acetic anhydride . This method could potentially be adapted for the synthesis of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic techniques such as infrared spectroscopy, 1H NMR spectroscopy, and mass spectroscopy. In some cases, the structure is further elucidated by single-crystal X-ray diffraction . These techniques would be essential in determining the precise molecular structure of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride, ensuring the correct placement of functional groups and the overall molecular conformation.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, particularly due to the reactivity of the amide group and the presence of substituents that can influence electronic properties. The dimethylamino group could potentially undergo quaternization reactions, while the benzothiazole moiety might engage in electrophilic substitution reactions due to the electron-withdrawing fluorine atom. The specific reactivity patterns of N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride would need to be studied in detail to understand its chemical behavior.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the hydrochloride salts of some benzamide compounds have shown improved solubility and anti-inflammatory activity . The introduction of a fluorine atom and a benzothiazole ring is likely to affect the lipophilicity and electronic properties of the compound, which in turn could impact its pharmacokinetic profile and biological activity. Analyzing these properties would be crucial for assessing the compound's potential as a pharmaceutical agent.

科学研究应用

缓蚀

苯并噻唑衍生物(与本化合物密切相关)已被研究其在酸性环境中对钢的缓蚀作用。这些缓蚀剂表现出显着的稳定性和高效率,具有通过物理和化学方式吸附在表面的潜力。这是材料科学和工程领域的一个重要应用(胡等人,2016)。

抗癌活性

苯并噻唑的甲酰胺衍生物,包括具有类似结构特征的化合物,已显示出对各种癌细胞系(如鼠白血病和肺癌)的有效细胞毒性。这些具有不同取代基的化合物对癌细胞生长表现出很强的抑制特性,突出了它们在癌症研究和治疗中的潜力(Deady等人,2005)。

抗炎应用

基于噻唑和噻唑啉结构的苯甲酰胺衍生物已被合成并测试其抗炎活性。其中一些与本主题化合物密切相关的化合物表现出显着的抗炎作用,表明它们在炎症相关疾病的医学治疗中具有潜在用途(Lynch等人,2006)。

抗肿瘤评价

苯并噻唑的新衍生物,包括那些具有二甲氨基或氟取代基的衍生物,已被制备并评估其抗肿瘤特性。这些化合物对各种人类癌细胞系表现出细胞抑制活性,表明它们在肿瘤学中作为治疗剂的潜力(Racané等人,2006)。

阿尔茨海默病研究

与本化合物结构相似的氟代苯甲酰胺衍生物已用于PET成像,以定位阿尔茨海默病患者大脑中的神经原纤维缠结和β-淀粉样斑块。该应用对于阿尔茨海默病进展的早期检测和监测至关重要(Shoghi-Jadid等人,2002)。

抗菌剂

与本化合物结构相关的N'-(1,3-苯并噻唑-2-基)-芳基酰胺衍生物已被合成,并发现对包括金黄色葡萄球菌在内的各种菌株表现出有希望的抗菌活性。这突出了这些化合物在解决抗生素耐药性和细菌感染方面的潜力(Gurram和Azam,2021)。

黑色素瘤PET成像探针

包含与本化合物相似的结构的正电子发射断层扫描(PET)成像探针已在检测原发性和转移性黑色素瘤中表现出卓越的性能。这表明在黑色素瘤的早期诊断和治疗中具有重要作用(Pyo等人,2020)。

属性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3OS.ClH/c1-21(2)10-11-22(17(23)13-6-4-3-5-7-13)18-20-15-9-8-14(19)12-16(15)24-18;/h3-9,12H,10-11H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQJAVORPUGLSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClFN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

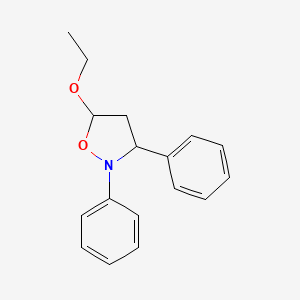

![methyl 3-[1-benzyl-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)piperidin-3-yl]propanoate](/img/structure/B3016671.png)

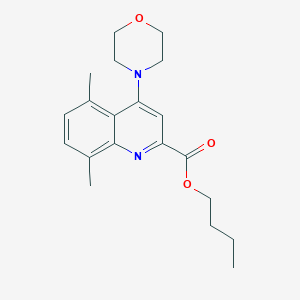

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide](/img/structure/B3016681.png)

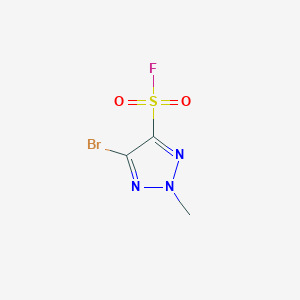

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)

![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)

![11-(Cyclopentylamino)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B3016690.png)

![(E)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylsulfonyl)propanamide](/img/structure/B3016691.png)

![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)